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Compound Name: 6-Chloroquinazoline-2,4-diamine

Cat. No.: B094355 Get Quote

An In-depth Technical Guide to 6-Chloroquinazoline-2,4-diamine for Drug Discovery

Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-Chloroquinazoline-2,4-diamine (CAS No: 18671-95-9), a key heterocyclic

scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug

development professionals, this document synthesizes critical data on the compound's

structure, physicochemical characteristics, spectral profile, synthesis, and reactivity. By

integrating field-proven insights and standard experimental protocols, this guide serves as an

authoritative resource for leveraging this molecule in the design and synthesis of novel

therapeutic agents, particularly kinase inhibitors.

Core Chemical Identity and Structure
6-Chloroquinazoline-2,4-diamine is a substituted quinazoline that has garnered significant

interest as a foundational structure in drug discovery. Its scaffold allows for versatile

functionalization at the amino groups, making it a valuable starting point for creating libraries of

bioactive compounds.[1]
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A consistent and accurate identification of a chemical entity is paramount for regulatory

compliance, literature searches, and procurement. The key identifiers for this compound are

summarized below.

Identifier Value Source

IUPAC Name
6-chloroquinazoline-2,4-

diamine
[2][3]

CAS Number 18671-95-9 [2]

Molecular Formula C₈H₇ClN₄ [2]

Molecular Weight 194.62 g/mol [2][4]

InChI Key
ZMQPXDMCQOHVLV-

UHFFFAOYSA-N
[2]

Canonical SMILES
C1=CC2=C(C=C1Cl)C(=NC(=

N2)N)N
[3]

Chemical Structure
The structural arrangement of 6-Chloroquinazoline-2,4-diamine features a pyrimidine ring

fused to a benzene ring, with a chlorine atom at position 6 and two amino groups at positions 2

and 4. This configuration is crucial for its role as a pharmacophore.
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Caption: Chemical structure of 6-Chloroquinazoline-2,4-diamine.

Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its

behavior in biological systems, including absorption, distribution, metabolism, and excretion

(ADME).

Summary of Properties
The table below consolidates available experimental and predicted data for 6-
Chloroquinazoline-2,4-diamine.

Property Value Type Source

Physical Form Yellow Solid Experimental [2]

XlogP 1.6 Predicted [3]

Storage Temp. 0-5 °C Experimental [2]

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

pKa Data not available -

Experimental Protocol: Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range typically

signifies a high-purity compound, whereas a broad range often indicates the presence of

impurities.

Methodology (Capillary Method):

Sample Preparation: Ensure the yellow solid sample is completely dry and finely powdered.

[2]
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Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then,

decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion). The melting

"point" is reported as this range.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Aqueous Solubility
Determination
Causality: Solubility directly impacts bioavailability and formulation development. The presence

of two basic amino groups and the quinazoline core suggests pH-dependent solubility.

Methodology (Shake-Flask Method):

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH

2.0, 5.0, 7.4).

Equilibration: Add an excess amount of 6-Chloroquinazoline-2,4-diamine to a known

volume of each buffer in a sealed vial.

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

Quantification: Carefully extract an aliquot of the clear supernatant. Determine the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: The presence of solid material at the end of the experiment confirms that a

saturated solution was achieved.

Experimental Protocol: pKa Determination
Causality: The pKa values, which correspond to the ionization constants of the amino groups,

are critical for predicting the compound's charge state at different physiological pHs. This

influences receptor binding, membrane permeability, and solubility.

Methodology (Potentiometric Titration):

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable

solvent mixture (e.g., water/methanol) to ensure complete dissolution.

Titration Setup: Use a calibrated pH meter and an automated titrator.

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate

the basic nitrogens. Record the pH as a function of the volume of titrant added.

Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined

from the midpoints of the buffer regions in the titration curve. Specialized software is often

used to calculate the pKa from the inflection points of the first derivative of the curve.

Validation: The experiment should be repeated to ensure the results are consistent.

Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation are achieved through a combination of spectroscopic

techniques.

Mass Spectrometry (MS)
Insight: Mass spectrometry provides the exact mass of the molecule and its fragmentation

pattern, which serves as a molecular fingerprint. Predicted collision cross-section (CCS) values

can aid in identification in ion mobility-mass spectrometry setups.[3]

Predicted Data:
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Monoisotopic Mass: 194.03592 Da[3]

Adduct [M+H]⁺: m/z 195.04320[3]

Adduct [M+Na]⁺: m/z 217.02514[3]

Protocol (Electron Impact - EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.[5]

Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-

charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance

against the m/z ratio.

Interpretation: Analyze the molecular ion peak (M⁺) to confirm the molecular weight. Study

the fragmentation pattern to corroborate the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Insight: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of the molecule. For 6-Chloroquinazoline-2,4-diamine, ¹H NMR will reveal the

number of different types of protons and their neighboring environments, while ¹³C NMR will

identify the number of unique carbon atoms.

Protocol (¹H and ¹³C NMR):

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent.

Given the presence of exchangeable amine protons (NH₂), DMSO-d₆ is a highly suitable

solvent as it allows for the observation of these protons.

Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Analysis:

Chemical Shift (δ): Expect aromatic protons in the ~7.0-8.5 ppm region. The NH₂ protons

will likely appear as a broad singlet, the position of which can be concentration-dependent.

Integration: The integral ratios should correspond to the number of protons in each

environment (e.g., 1H, 1H, 1H for the aromatic protons).

Splitting (Multiplicity): Analyze the coupling patterns (e.g., doublets, singlets) of the

aromatic protons to confirm their positions on the chlorinated benzene ring.

¹³C NMR Analysis: Identify the number of distinct carbon signals. Aromatic and quinazoline

carbons will typically appear in the 110-160 ppm range.

Validation: Use 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C

correlation) to definitively assign all proton and carbon signals and confirm the connectivity of

the molecule.

Synthesis and Reactivity
6-Chloroquinazoline-2,4-diamine is a synthetic intermediate. Its synthesis generally follows

established routes for quinazoline chemistry, and its reactivity is key to its utility as a scaffold.

Proposed Synthetic Pathway
A common and effective method for synthesizing the quinazoline-2,4-diamine core starts from

an appropriately substituted aminobenzoic acid.[1] The pathway below is a logical and field-

proven approach.

2-Amino-5-chlorobenzoic acid Urea
Heat 6-Chloroquinazoline-2,4(1H,3H)-dione POCl₃

Heat 2,4,6-Trichloroquinazoline NH₃ (Ammonia)
Solvent, Heat 6-Chloroquinazoline-2,4-diamineCyclization Chlorination Amination

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 6-Chloroquinazoline-2,4-diamine.

Protocol Steps:
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Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with urea at elevated temperatures.

This condensation reaction forms the pyrimidine ring, yielding 6-chloroquinazoline-

2,4(1H,3H)-dione.[1]

Chlorination: The resulting dione is treated with a strong chlorinating agent, such as

phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like N,N-

dimethylaniline. This step converts the ketone groups into more reactive chloro groups,

forming the key intermediate 2,4,6-trichloroquinazoline.[6]

Amination: The dichloro intermediate undergoes nucleophilic aromatic substitution (SₙAr)

with ammonia (or an ammonia source). This reaction typically proceeds in a stepwise

manner, with the more reactive C4-Cl being displaced first, followed by the C2-Cl, often

requiring heat, to yield the final product, 6-Chloroquinazoline-2,4-diamine.[7][8]

Chemical Reactivity
The primary utility of 6-Chloroquinazoline-2,4-diamine in drug discovery stems from the

reactivity of its two amino groups. These groups can act as nucleophiles, allowing for the

attachment of various side chains through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling

reactions to form C-N bonds with aryl halides.

This versatile reactivity enables the systematic exploration of the chemical space around the

quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery
The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry,

appearing in numerous biologically active compounds.
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Kinase Inhibitors
A primary application is in the development of kinase inhibitors. The 2,4-diaminoquinazoline

core mimics the hinge-binding motif of ATP, allowing it to anchor effectively in the ATP-binding

pocket of many kinases. The amino groups serve as crucial hydrogen bond donors.
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Caption: Role of the scaffold in a typical drug discovery cascade.
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Specifically, derivatives of 6-chloro-quinazoline-2,4-diamine have been synthesized and

investigated as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4), a target

implicated in cancer cell proliferation and migration.[1] The chlorine at the 6-position can be

used to modulate electronic properties or serve as a vector for further modification to explore

interactions with specific sub-pockets of the kinase active site.

Other Therapeutic Areas
Beyond oncology, the quinazoline-2,4-diamine scaffold is found in agents developed for other

indications. For instance, related compounds have been explored for their potential as

antimalarial, antifungal, and anti-inflammatory agents, highlighting the broad therapeutic

applicability of this heterocyclic system.[6][9][10]

Conclusion
6-Chloroquinazoline-2,4-diamine is a high-value chemical intermediate with well-defined

structural features and versatile reactivity. Its physicochemical properties make it a suitable

starting point for the synthesis of drug-like molecules. This guide has provided a consolidated

resource of its known properties, along with standardized, actionable protocols for its

characterization and synthesis. For drug discovery teams, a thorough understanding of this

scaffold is the first step toward rationally designing the next generation of targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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